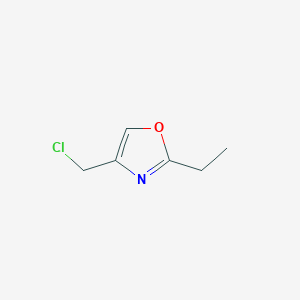

4-(Chloromethyl)-2-ethyl-1,3-oxazole

Description

Significance of Oxazole (B20620) Heterocycles in Contemporary Organic Chemistry Research

Oxazole rings are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. ijpsonline.compharmaguideline.comnih.gov Their unique electronic and structural properties allow them to engage with biological targets such as enzymes and receptors through various non-covalent interactions. chemenu.com This has led to the incorporation of the oxazole nucleus in drugs with diverse therapeutic applications, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. ijpsonline.compharmaguideline.com

Beyond their medicinal importance, oxazoles serve as valuable building blocks in the synthesis of more complex molecules. clockss.orgnih.gov Their aromaticity, though less pronounced than that of thiazoles, allows them to participate in a range of chemical transformations, making them versatile intermediates for constructing larger, more intricate molecular frameworks. cutm.ac.in The ability to introduce various substituents at different positions on the oxazole ring further enhances their utility in creating libraries of compounds for drug discovery and materials science. tandfonline.comorganic-chemistry.org

Strategic Importance of Chloromethyl-Substituted Heterocycles as Synthetic Handles

The introduction of a chloromethyl group (-CH₂Cl) onto a heterocyclic ring, such as in 4-(chloromethyl)-2-ethyl-1,3-oxazole, is a strategic decision in synthetic organic chemistry. This functional group acts as a "synthetic handle," a reactive site that allows for the straightforward chemical modification of the parent molecule. The chloromethyl group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. nih.gov

This reactivity allows for the facile introduction of a wide variety of other functional groups. For instance, the chlorine atom can be displaced by amines, thiols, alkoxides, and stabilized carbanions, providing a direct route to a diverse range of derivatives. nih.gov This versatility is crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where systematic modification of a lead compound is necessary to optimize its biological activity. The chloromethyl group essentially provides a modular attachment point for building molecular complexity.

Rationale for Dedicated Academic Investigation into this compound

While extensive research may not be publicly documented for this exact molecule, a strong rationale for its dedicated academic investigation can be inferred from the general principles of heterocyclic and medicinal chemistry. The compound this compound combines two key features: a biologically relevant oxazole core and a synthetically versatile chloromethyl handle.

A primary motivation for its study would be its potential as a key intermediate in the synthesis of novel bioactive compounds. The ethyl group at the 2-position and the chloromethyl group at the 4-position provide distinct points for modification, allowing for the systematic exploration of the chemical space around the oxazole scaffold. A facile and regioselective process for the formation of similar 4-chloromethyl-1,3-oxazoles has been described, highlighting the synthetic accessibility and utility of this class of compounds. researchgate.net Researchers would likely investigate the scope of reactions at the chloromethyl position to build libraries of new oxazole derivatives for biological screening. Furthermore, understanding the influence of the 2-ethyl and 4-(chloromethyl) substituents on the electronic properties and reactivity of the oxazole ring itself is a fundamental academic pursuit that can inform the design of future synthetic strategies and functional molecules.

Historical Trajectories and Modern Developments in Oxazole Synthesis and Reactivity Relevant to the Compound

The synthesis of the oxazole ring has been a subject of study for over a century, leading to the development of several named reactions that are still in use today. These classical methods, along with more recent innovations, provide a toolbox for constructing substituted oxazoles like this compound.

Historical Methods:

Robinson-Gabriel Synthesis: Described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this method involves the cyclodehydration of 2-acylamino ketones to form oxazoles. wikipedia.orgacs.orgsynarchive.com It is a versatile method for preparing 2,5-di- and 2,4,5-trisubstituted oxazoles. acs.org

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to yield a 2,5-disubstituted oxazole. wikipedia.orgdbpedia.orgdrugfuture.com

Bredereck Reaction: This method utilizes the reaction of α-haloketones with amides to produce 2,4-disubstituted oxazoles, which is particularly relevant to the substitution pattern of the target compound. ijpsonline.comijpsonline.com

Van Leusen Oxazole Synthesis: Developed in 1972, this reaction uses tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes, forming 5-substituted oxazoles. ijpsonline.comnih.govmdpi.comnih.gov

Modern Developments:

Contemporary organic synthesis has focused on developing more efficient, milder, and environmentally friendly methods for oxazole formation. These include:

Metal-Catalyzed Reactions: Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed for the direct arylation and synthesis of highly substituted oxazoles. ijpsonline.comtandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical oxazole syntheses. ijpsonline.comtandfonline.com

One-Pot Procedures: Modern strategies often combine multiple reaction steps into a single pot, increasing efficiency and reducing waste. For example, a one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed. acs.org

Novel Reagents and Catalysts: The development of new catalysts, including gold and iodine(III) reagents, has opened up new pathways for oxazole synthesis from readily available starting materials like acetylenes and nitriles. organic-chemistry.orgscientificupdate.com

These advancements provide chemists with a powerful and diverse set of tools to construct specifically substituted oxazoles like this compound, tailored for various applications.

Chemical and Physical Data

Table 1: Properties of Structurally Related Chlorinated Oxazoles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 4-(2-Chloroethyl)-2-methyl-1,3-oxazole | C₆H₈ClNO | 145.59 | nih.gov |

| 2-Chloro-4-(chloromethyl)-1,3-oxazole | C₄H₃Cl₂NO | 151.98 | |

| 4-(Chloromethyl)-2,5-diphenyl-1,3-oxazole | C₁₆H₁₂ClNO | 269.73 | chemsynthesis.com |

| 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C₁₁H₁₀ClNO | 207.66 | chemicalbook.com |

| 5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole | C₇H₁₀ClNO | 159.61 | bldpharm.com |

Note: This table is for comparative purposes. The properties of this compound will differ from these examples.

Table 2: Predicted Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₆H₈ClNO |

| Molecular Weight | 145.59 g/mol |

| IUPAC Name | This compound |

| SMILES | CCC1=NC(=CO1)CCl |

| InChI Key | (Predicted) |

Note: These properties are computationally predicted or inferred and await experimental verification.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-ethyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-2-6-8-5(3-7)4-9-6/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHSYFAIHWSZKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CO1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Strategies for 4 Chloromethyl 2 Ethyl 1,3 Oxazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom on the methyl group at the 4-position of the oxazole (B20620) ring is a good leaving group, making this position a prime site for S_N2 reactions. This reactivity allows for the introduction of a wide array of functional groups.

S_N2 Reactions with Oxygen Nucleophiles (e.g., Alcohols, Phenols, Carboxylates)

The displacement of the chloride by oxygen-based nucleophiles provides a straightforward route to ethers and esters. Reactions with alkoxides, generated from alcohols and a suitable base, or phenoxides lead to the formation of the corresponding ether derivatives. For instance, the reaction with various alkoxides can furnish 4-(alkoxymethyl)-2-ethyl-1,3-oxazoles. Similarly, phenoxides react to yield 4-(phenoxymethyl)-2-ethyl-1,3-oxazoles. Carboxylate salts can also act as nucleophiles, leading to the formation of acyloxymethyl derivatives. These reactions are typically carried out in a polar aprotic solvent to facilitate the S_N2 pathway.

| Nucleophile | Reagent Example | Product Type |

| Alcohol | Sodium ethoxide | 4-(Ethoxymethyl)-2-ethyl-1,3-oxazole |

| Phenol | Sodium phenoxide | 4-(Phenoxymethyl)-2-ethyl-1,3-oxazole |

| Carboxylate | Sodium acetate | (2-Ethyl-1,3-oxazol-4-yl)methyl acetate |

Amination Reactions with Primary, Secondary, and Tertiary Aminesnih.govbeilstein-journals.orgnih.gov

The chloromethyl group readily undergoes amination with various amines. Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. These reactions typically proceed under mild conditions, often in a suitable solvent and sometimes with the addition of a non-nucleophilic base to scavenge the HCl byproduct. Tertiary amines can also react to form quaternary ammonium (B1175870) salts, a reaction known as quaternization. researchgate.netgoogle.comsemanticscholar.orgrsc.orgtue.nl This process is influenced by the nucleophilicity of the amine and the reaction conditions. researchgate.net

| Amine Type | Reagent Example | Product Type |

| Primary Amine | Benzylamine | N-((2-Ethyl-1,3-oxazol-4-yl)methyl)benzenemethanamine |

| Secondary Amine | Diethylamine | N-((2-Ethyl-1,3-oxazol-4-yl)methyl)-N-ethylethanamine |

| Tertiary Amine | Triethylamine | (2-Ethyl-1,3-oxazol-4-yl)-N,N,N-triethylmethanaminium chloride |

Reactions with Sulfur Nucleophiles (e.g., Thiols, Sulfides)

Sulfur-based nucleophiles, which are generally soft and highly nucleophilic, react efficiently with 4-(chloromethyl)-2-ethyl-1,3-oxazole. Thiols, in the presence of a base, are converted to their corresponding thiolates, which then displace the chloride to form thioethers. Similarly, sulfide (B99878) nucleophiles can be employed to generate the corresponding sulfide derivatives. These reactions are valuable for introducing sulfur-containing moieties into molecules.

| Nucleophile | Reagent Example | Product Type |

| Thiol | Sodium thiomethoxide | 2-Ethyl-4-((methylthio)methyl)-1,3-oxazole |

| Thiol | Sodium thiophenoxide | 2-Ethyl-4-((phenylthio)methyl)-1,3-oxazole |

| Sulfide | Sodium sulfide | Bis((2-ethyl-1,3-oxazol-4-yl)methyl)sulfane |

Carbon-Carbon Bond Forming Reactions via Nucleophilic Attack (e.g., Cyanide, Enolates)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and the chloromethyl group of the title compound provides an excellent electrophilic partner for such reactions. Cyanide ions, typically from sodium or potassium cyanide, readily displace the chloride to furnish the corresponding nitrile, (2-ethyl-1,3-oxazol-4-yl)acetonitrile. This nitrile can then serve as a precursor for other functional groups like carboxylic acids or amines.

Furthermore, enolates derived from active methylene (B1212753) compounds, such as diethyl malonate, can be alkylated by this compound. smu.caresearchgate.netyoutube.comlibretexts.orgresearchgate.net This reaction, usually carried out in the presence of a base like sodium ethoxide, results in the formation of a new carbon-carbon bond, leading to more complex molecular architectures. smu.calibretexts.org

| Nucleophile | Reagent Example | Product Type |

| Cyanide | Sodium cyanide | (2-Ethyl-1,3-oxazol-4-yl)acetonitrile |

| Enolate | Diethyl malonate & Sodium ethoxide | Diethyl 2-((2-ethyl-1,3-oxazol-4-yl)methyl)malonate |

Palladium(0)-Catalyzed Nucleophilic Substitution Variants

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for forming carbon-carbon and carbon-heteroatom bonds. While the chloromethyl group is not a typical substrate for direct cross-coupling reactions like Suzuki or Stille couplings, which usually employ aryl or vinyl halides, related transformations can be envisaged. For instance, organostannanes (in Stille coupling) or boronic acids (in Suzuki coupling) can react with similar halo-oxazole systems, often requiring a palladium(0) catalyst and appropriate ligands. researchgate.netlibretexts.orgthieme-connect.comnih.govresearchgate.netyoutube.comresearchgate.netnih.govwikipedia.orgnih.govnih.govyoutube.comyoutube.com The reactivity of the C-Cl bond in this compound might be harnessed in palladium-catalyzed processes, potentially after conversion to a more reactive species like an iodide or through the use of highly active catalyst systems.

| Coupling Reaction | Nucleophilic Partner | Catalyst System (Example) | Product Type |

| Stille Coupling | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 2-Ethyl-4-(phenylmethyl)-1,3-oxazole |

| Suzuki Coupling | Phenylboronic acid | Pd(OAc)₂ / PPh₃, Base | 2-Ethyl-4-(phenylmethyl)-1,3-oxazole |

Transformations Involving the Oxazole Ring System

The oxazole ring, while aromatic, can undergo specific cycloaddition reactions and is also influenced by the substituents it bears. The electron-donating 2-ethyl group can influence the regioselectivity of certain reactions.

The oxazole ring can function as a diene in Diels-Alder reactions, a [4+2] cycloaddition process, with various dienophiles. researchgate.netthieme-connect.comnih.govresearchgate.netnih.govmasterorganicchemistry.comnih.govacs.orgresearchgate.net This reaction typically requires elevated temperatures or Lewis acid catalysis to proceed. The initial cycloadduct can then undergo further transformations, often leading to the formation of pyridines or furans. For an oxazole substituted like the title compound, the Diels-Alder reaction would lead to a highly substituted, bridged intermediate that could be a precursor to complex heterocyclic systems.

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to its electron-deficient nature. wikipedia.org However, the presence of electron-donating groups can facilitate such reactions. wikipedia.org For this compound, the 2-ethyl group is weakly activating. Electrophilic attack, if it were to occur, would likely be directed to the C5 position. youtube.commasterorganicchemistry.comgoogle.comresearchgate.netleah4sci.comresearchgate.netlibretexts.org However, such reactions are not common for this class of compounds under standard electrophilic substitution conditions.

| Reaction Type | Reagent Example | Product Type |

| Diels-Alder Reaction | Maleic anhydride | Substituted pyridine (B92270) or furan (B31954) precursor |

| Electrophilic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | 2-Ethyl-4-(chloromethyl)-5-nitro-1,3-oxazole (hypothetical) |

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the oxazole ring is a known, albeit challenging, transformation. The preferred site for electrophilic attack on 1,3-azoles is generally the C5 position. wikipedia.orgthepharmajournal.com This preference is enhanced by the presence of electron-donating groups on the ring. wikipedia.orgthepharmajournal.com

In the case of this compound, the C2-ethyl group acts as an activating, electron-donating group, directing incoming electrophiles to the C5 position. Conversely, the C4-chloromethyl group is deactivating due to its electron-withdrawing inductive effect. Despite the deactivating nature of the C4 substituent, the combined influence of the ring heteroatoms and the C2-ethyl group is expected to make the C5 position the most nucleophilic and thus the primary site for electrophilic substitution.

Table 1: Predicted Regioselectivity of EAS on this compound

| Electrophilic Reagent | Expected Major Product | Rationale |

| Nitrating Mixture (HNO₃/H₂SO₄) | 4-(Chloromethyl)-2-ethyl-5-nitro-1,3-oxazole | The C2-ethyl group activates the C5 position for nitration. |

| Bromine (Br₂) with Lewis Acid | 5-Bromo-4-(chloromethyl)-2-ethyl-1,3-oxazole | Halogenation is directed to the electron-rich C5 position. |

| Acyl Chloride/Lewis Acid (Friedel-Crafts) | 5-Acyl-4-(chloromethyl)-2-ethyl-1,3-oxazole | Acylation occurs at the most activated position, C5. |

Directed ortho-Metallation (DoM) Strategies for Further Functionalization

Directed ortho-Metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgharvard.edu The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent position. baranlab.orgharvard.edu For oxazoles, the ring nitrogen and oxygen can act as weak directing groups, and the most acidic proton is typically at the C2 position, followed by C5. wikipedia.orgthepharmajournal.comnih.gov

In this compound, the C2 position is blocked. Therefore, any DoM strategy would likely target the C5 position. The oxazole nitrogen at position 3 could direct lithiation to the C2 or C4 position, but both are already substituted. The ring oxygen is generally a poor directing group. It is plausible that a strong base like n-butyllithium or s-butyllithium could deprotonate the C5 position, which is the most acidic remaining proton on the ring. This lithiated intermediate could then be trapped with various electrophiles.

Table 2: Potential DoM Functionalization of this compound

| Reagent Sequence | Intermediate | Final Product |

| 1. s-BuLi, TMEDA, -78 °C2. Electrophile (E⁺) | 4-(Chloromethyl)-2-ethyl-1,3-oxazol-5-yllithium | 5-E-4-(Chloromethyl)-2-ethyl-1,3-oxazole |

| 1. s-BuLi, TMEDA, -78 °C2. I₂ | 4-(Chloromethyl)-2-ethyl-1,3-oxazol-5-yllithium | 4-(Chloromethyl)-2-ethyl-5-iodo-1,3-oxazole |

| 1. s-BuLi, TMEDA, -78 °C2. CO₂; then H⁺ | 4-(Chloromethyl)-2-ethyl-1,3-oxazol-5-yllithium | This compound-5-carboxylic acid |

Cycloaddition Reactions of the Oxazole Moiety (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The oxazole ring can participate as a diene in Diels-Alder reactions, typically with electron-deficient dienophiles, to yield pyridines after the extrusion of water or another small molecule from the initial bicyclic adduct. wikipedia.org The presence of electron-donating substituents on the oxazole ring can facilitate this reaction. acs.orgnih.govacs.org The C2-ethyl group in the target compound would therefore be expected to promote its participation in such cycloadditions.

Oxazoles can also undergo 1,3-dipolar cycloadditions. For instance, they can react with nitrile oxides, generated in situ, to form biheterocyclic systems like isoxazoles. nih.govmdpi.comresearchgate.net Intramolecular Diels-Alder/1,3-dipolar cycloaddition cascades have also been reported for some oxadiazole systems, highlighting the potential for complex transformations. researchgate.netnih.gov

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Expected Adduct/Product |

| Diels-Alder | Maleic anhydride | Initial bicyclic adduct, leading to a substituted pyridine derivative upon aromatization. |

| Diels-Alder | Diethyl acetylenedicarboxylate | Substituted pyridine derivative. |

| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Substituted oxazole-isoxazole linked system. |

Ring-Opening and Rearrangement Processes Induced by Reagents or Conditions

Oxazole rings can undergo rearrangement reactions under certain conditions. A classic example is the Cornforth rearrangement, a thermal isomerization of 4-acyloxazoles where the substituents at the C4 acyl group and the C5 position exchange places via a nitrile ylide intermediate. wikipedia.orgalchetron.comchem-station.com While this compound is not a 4-acyloxazole and would not undergo a classic Cornforth rearrangement, this reactivity highlights the potential for ring-chain tautomerism in oxazole systems.

The chloromethyl group at C4 is a reactive handle. Nucleophilic attack at this site is a primary reaction pathway. Strong nucleophiles or bases could potentially induce more complex reactions. For instance, studies on 2-(halomethyl)-4,5-diaryloxazoles have shown that this position is an effective scaffold for synthetic elaboration through substitution reactions with various nucleophiles like amines, thiols, and alkoxides. nih.govresearchgate.net It is conceivable that certain nucleophiles could initiate a sequence involving substitution followed by an intramolecular reaction, potentially leading to ring-fused systems or rearrangement products, although simple substitution at the chloromethyl group is the most probable outcome.

Metal-Catalyzed Cross-Coupling Reactions

The chloromethyl group at the C4 position of the oxazole ring is analogous to a benzylic halide. This functionality is a highly versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura, Sonogashira, and Heck Reactions with Oxazole Derivatives

The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is a powerful tool for forming C-C bonds. researchgate.netnih.govnih.govrsc.org The chloromethyl group of the title compound is expected to readily participate in Suzuki-Miyaura reactions with various aryl- and vinylboronic acids or their esters, catalyzed by palladium complexes.

The Sonogashira coupling allows for the connection of terminal alkynes with organic halides. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.com This reaction is well-established for benzylic halides and should be applicable to this compound, providing a direct route to 4-(alkynyl-methyl)-substituted oxazoles. researchgate.net

The Heck reaction, coupling alkenes with organic halides, is another potential transformation, which would lead to the formation of 4-allyl-substituted oxazole derivatives.

Table 4: Predicted Cross-Coupling Reactions at the C4-Chloromethyl Group

| Reaction Name | Coupling Partner | Catalyst (Typical) | Expected Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-(Arylmethyl)-2-ethyl-1,3-oxazole |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 4-(Prop-2-ynyl)-2-ethyl-1,3-oxazole derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base (e.g., Et₃N) | 4-(3-Phenylallyl)-2-ethyl-1,3-oxazole |

Negishi and Stille Coupling Applications

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. organic-chemistry.orgopenochem.orgyoutube.com The reaction of an organozinc compound (e.g., arylzinc halide) with this compound in the presence of a palladium or nickel catalyst would provide an efficient route to C-C bond formation at the chloromethyl position. nih.govnih.gov

The Stille coupling employs organostannanes as coupling partners. wikipedia.orgorganic-chemistry.orglibretexts.orgnumberanalytics.comyoutube.com This reaction is also broadly applicable and can be used with a wide variety of organic halides, including those of the benzylic type. Coupling of various organostannanes (aryl, vinyl, alkynyl) with the title compound would be a viable strategy for its derivatization.

Table 5: Negishi and Stille Coupling Applications

| Reaction Name | Coupling Partner | Catalyst (Typical) | Expected Product |

| Negishi | Organozinc halide (R-ZnX) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | 4-(Alkyl/Aryl-methyl)-2-ethyl-1,3-oxazole |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-(Alkyl/Aryl-methyl)-2-ethyl-1,3-oxazole |

C-Cl Activation and Chemoselective Transformations

The C-Cl bond in the 4-(chloromethyl) group of this compound is activated towards nucleophilic substitution, a characteristic feature of benzylic-like halides. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the methylene carbon, facilitating its reaction with a wide range of nucleophiles. This allows for the chemoselective introduction of various functional groups at this position, while the oxazole core remains intact.

Studies on analogous 2-(halomethyl)-4,5-diaryloxazoles have demonstrated the utility of this reactive site. nih.govresearchgate.net These compounds serve as effective scaffolds for synthetic elaboration at the 2-(methylene) position. A variety of nucleophiles, including amines, alkoxides, phenoxides, and sulfur-based nucleophiles, readily displace the chloride ion. nih.govresearchgate.net For instance, reactions with amine nucleophiles lead to the formation of 2-aminomethyl-substituted oxazoles. Similarly, alkoxides and phenoxides yield the corresponding ether derivatives, some of which have been investigated for their biological activities. nih.gov

Sulfur nucleophiles, such as thiophenoxides and thiocyanates, also react efficiently to form carbon-sulfur bonds. nih.gov The resulting thiomethyl ether can be further oxidized to the corresponding sulfone, which can then be used in subsequent carbon-carbon bond-forming reactions. nih.gov Furthermore, the chloromethyl group can react with phosphines to generate phosphonium (B103445) salts, which are valuable intermediates for Wittig-type reactions to extend the carbon chain at the 4-position. nih.gov

While direct studies on this compound are limited, the reactivity of analogous systems provides a strong predictive framework for its chemoselective transformations. The following table summarizes the types of nucleophilic substitution reactions that are expected to be facile for this compound, based on the reactivity of similar halomethyl-substituted oxazoles.

Table 1: Representative Nucleophilic Substitution Reactions on Halomethyl-Substituted Oxazoles

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Primary/Secondary Amine | 4-(Aminomethyl)-2-ethyl-1,3-oxazole derivative | nih.gov |

| Alkoxide | Sodium Alkoxide | 4-(Alkoxymethyl)-2-ethyl-1,3-oxazole derivative | nih.gov |

| Phenoxide | Sodium Phenoxide | 4-(Phenoxymethyl)-2-ethyl-1,3-oxazole derivative | nih.gov |

| Thiolate | Thiophenol/Base | 4-(Thiophenylmethyl)-2-ethyl-1,3-oxazole derivative | nih.gov |

| Thiocyanate | Sodium Thiocyanate | 4-(Thiocyanatomethyl)-2-ethyl-1,3-oxazole derivative | nih.gov |

| Malonate | Diethyl Malonate/Base | Diethyl (2-ethyl-1,3-oxazol-4-yl)methylmalonate | nih.gov |

| Phosphine (B1218219) | Triphenylphosphine (B44618) | (2-Ethyl-1,3-oxazol-4-yl)methylphosphonium chloride | nih.gov |

Radical Reactions and Reductive Transformations

Beyond ionic pathways, the C-Cl bond of this compound can also undergo homolytic cleavage to participate in radical-mediated reactions. These transformations offer alternative routes for derivatization and de-functionalization.

Homolytic Cleavage of the C-Cl Bond and Radical Generation

The homolytic cleavage of the C-Cl bond in this compound generates a (2-ethyl-1,3-oxazol-4-yl)methyl radical. This process can be initiated by various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator, or through photoredox catalysis. The resulting radical is a reactive intermediate that can participate in a range of transformations, such as addition to alkenes or intramolecular cyclization. researchgate.netnih.govacs.org

The generation of halomethyl radicals and their subsequent reactions are well-documented for a variety of organic halides. researchgate.netnih.govacs.org For instance, α-aminoradicals have been shown to abstract a halogen atom from halocarbons to generate halomethyl radicals, which can then add to alkenes. researchgate.netnih.gov While specific studies on this compound are not prevalent, the principles of radical generation from analogous benzylic halides are directly applicable.

Reductive Dehalogenation Methodologies

Reductive dehalogenation represents a key transformation for removing the chlorine atom from the methyl group, yielding 2-ethyl-4-methyl-1,3-oxazole. This can be achieved through various methodologies that typically involve single-electron transfer (SET) processes and the generation of a radical intermediate.

Common reagents for the reductive dehalogenation of alkyl halides include tributyltin hydride (Bu3SnH) and samarium(II) iodide (SmI2).

Tributyltin Hydride: In the presence of a radical initiator such as AIBN, tributyltin hydride is a highly effective reagent for the reductive dehalogenation of organic halides. The reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts the chlorine atom to form the (2-ethyl-1,3-oxazol-4-yl)methyl radical. This radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the final product and regenerate the tributyltin radical.

Samarium(II) Iodide: Samarium(II) iodide is a powerful one-electron reducing agent that can effect the reduction of a wide range of functional groups, including alkyl halides. The reaction with this compound would involve the transfer of an electron from SmI2 to the C-Cl bond, leading to its cleavage and the formation of the corresponding radical intermediate. Subsequent reduction of this radical and protonation by a suitable proton source (e.g., an alcohol) would furnish the dehalogenated product.

The choice of reductive dehalogenation method can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Table 2: Common Reagents for Reductive Dehalogenation

| Reagent | Typical Conditions | Mechanism |

|---|---|---|

| Tributyltin Hydride (Bu3SnH) | AIBN (initiator), Toluene, Reflux | Radical Chain |

| Samarium(II) Iodide (SmI2) | THF, Room Temperature, Proton Source (e.g., t-BuOH) | Single-Electron Transfer (SET) |

Applications of 4 Chloromethyl 2 Ethyl 1,3 Oxazole As a Versatile Synthetic Building Block

Construction of Complex Oxazole-Containing Molecular Architectures

The inherent reactivity of the chloromethyl group in 4-(chloromethyl)-2-ethyl-1,3-oxazole serves as a linchpin for building intricate molecular designs. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This allows for the straightforward introduction of various functional groups and the extension of the carbon skeleton, facilitating the synthesis of diverse and complex oxazole-containing structures.

The this compound scaffold is readily employed in the synthesis of a variety of other heterocyclic systems. The chloromethyl group can undergo nucleophilic substitution reactions, enabling the connection of the oxazole (B20620) core to other rings. For instance, reaction with amines, thiols, or alkoxides can introduce new functionalities that can subsequently participate in cyclization reactions to form fused or spiro-heterocyclic systems.

Methodologies for creating substituted oxazoles are well-established, providing a robust foundation for these synthetic strategies. For example, a facile and highly regioselective process has been described for the formation of 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts using phosphorus oxychloride (POCl₃). researchgate.net This method is noted for its generality and the ease of product isolation. researchgate.net Furthermore, the synthesis of fused-ring heterocycles can be achieved from various oxazole derivatives. researchgate.net In one instance, new 1,3-oxazole derivatives were synthesized from cephalexin, a complex starting material, which were then converted into fused ring systems. chemmethod.comchemmethod.com These approaches highlight how the core oxazole structure, once functionalized with a reactive handle like the chloromethyl group, becomes a key component in building more elaborate heterocyclic frameworks.

Table 1: Representative Synthesis of a Fused Oxazole Derivative

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Compound 4 (derived from Cephalexin and Urea) | 4-phenyl phenacyl bromide, absolute ethanol | 1,3-Oxazole derivative (fused system) | 81% | chemmethod.com |

The 1,3-oxazole moiety is a recurring structural motif in a number of complex natural products that possess macrocyclic or oligomeric architectures. nih.gov Examples include hennoxazole A, the ulapualides, and telomestatin. nih.govmdpi.com The biosynthesis of these molecules often involves the cyclodehydration of serine or threonine residues, demonstrating nature's use of the oxazole ring as a stable structural element within larger cyclic systems. nih.govmdpi.com

Inspired by these natural precedents, synthetic chemists have utilized oxazole-containing building blocks to construct novel macrocycles. Recently, a family of synthetic oxazole-based macrocycles was discovered to be active against the SARS-CoV-2 main protease. nih.gov The synthesis of these complex molecules underscores the strategic importance of functionalized oxazoles as key intermediates in the assembly of large, ring-based structures. nih.gov The ability to functionalize the 4-(chloromethyl) group of the title compound provides a convenient attachment point for the long chains required to form macrocycles.

In the realm of polymer science, oxazoline-based structures (the dihydro-analogs of oxazoles) have been used to create oligomeric cross-linkers. acs.org For example, two- and three-armed cross-linkers based on oligomeric 2-ethyl-2-oxazoline (B78409) have been synthesized for the preparation of cryogels. acs.org This demonstrates the potential for oxazole and oxazoline (B21484) derivatives to serve as monomers or cross-linking agents in the formation of advanced polymeric and oligomeric materials. mdpi.com

The creation of molecules with specific three-dimensional arrangements is critical for biological activity. While specific examples involving this compound are not prominently documented in the reviewed literature, related oxazole-containing compounds have been synthesized stereoselectively. A notable example is the synthesis of the enantiomers of 5-[3-[4-[2-(2-furyl)-5-methyl-4-oxazolylmethoxy]-3-methoxyphenyl]propyl]-2,4-oxazolidinedione, a compound with interesting antidiabetic properties. researchgate.net The key step in this synthesis was an asymmetric O-acetylation using an immobilized lipase, which allowed for the separation of the enantiomers. researchgate.net This case illustrates that the oxazole framework is compatible with enzymatic and other stereoselective transformations, suggesting that this compound could be incorporated into synthetic routes aimed at producing chiral, bio-relevant molecules.

Role in Modular Synthesis and Library Generation

Modular synthesis involves the assembly of complex molecules from a set of interchangeable building blocks, a strategy that is highly effective for creating libraries of related compounds for drug discovery and other purposes. The structure of this compound makes it an excellent building block for such modular approaches. Its reactive chloromethyl group allows for the easy attachment of a wide variety of molecular fragments through nucleophilic substitution.

This principle has been applied to the synthesis of libraries of related heterocyclic compounds. For instance, a small library of novel 1,3-oxazole sulfonamides was constructed and screened for anticancer activity. nih.gov The synthesis began with a functionalized oxazole which was then reacted with various sulfonyl chlorides to generate the library. nih.gov Similarly, iterative methods have been developed for the synthesis of poly-oxazoles, where oxazole units are linked together in a controlled manner. researchgate.net The facile functionalization of the chloromethyl group on this compound allows chemists to systematically vary one part of the molecule while keeping the core structure constant, thereby generating a diverse set of molecules for biological screening or materials testing. rjstonline.com

Precursor in Materials Science Research

The unique electronic and photophysical properties of the oxazole ring make it an attractive component for advanced materials. Substituted oxazoles have been investigated as precursors for fluorescent probes, conductive materials, and advanced polymers.

Fluorescent Probes: Highly substituted oxazole derivatives have been synthesized and studied as organelle-targeting fluorophores (OTFPs). nih.gov These compounds can be designed to be biocompatible and to selectively accumulate in specific cellular organelles like mitochondria or lysosomes, making them powerful tools for bio-imaging. nih.gov The substitution pattern on the oxazole ring can be tuned to control the fluorescence properties, such as emission wavelength and intensity. nih.gov The this compound scaffold provides a convenient starting point for synthesizing such probes, where the chloromethyl group can be used to attach specific targeting moieties or to modify the electronic properties of the fluorophore.

Advanced Polymers: Oxazole-containing ligands have been shown to be effective in transition metal catalysis for the production of advanced polymers. mdpi.com For example, vanadium complexes with oxazole-based ligands are active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The structure of the oxazole ligand influences the catalyst's activity and the properties of the resulting polymer. mdpi.com Furthermore, as mentioned previously, oligomers of 2-ethyl-2-oxazoline have been used to create functional cryogels, demonstrating a direct pathway from an oxazole-related precursor to a soft material. acs.org

Contributions to Methodological Advancements in Organic Synthesis

The synthesis and manipulation of building blocks like this compound have spurred the development of new and efficient synthetic methods. Research into the creation of substituted oxazoles has led to several methodological advancements.

One significant development is the creation of a highly regioselective process for synthesizing 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts. researchgate.net This method provides a direct and efficient route to this important class of intermediates. researchgate.net Another important strategy is the "halogen dance" isomerization, which has been shown to be an effective pathway for preparing 2,4,5-trisubstituted-1,3-oxazoles. nih.gov

Furthermore, new carbon-carbon bond-forming reactions have been developed using oxazole substrates. Methodology has been established to prepare bis-oxazoles through a two-stage iterative process, and Negishi-type cross-coupling reactions have been successfully employed using oxazol-2-ylzinc reagents. researchgate.net These advanced synthetic techniques expand the toolkit available to organic chemists and enhance the utility of oxazole building blocks in the synthesis of complex target molecules.

Table 2: Physicochemical Properties of Selected Oxazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Reference |

|---|---|---|---|---|

| This compound | C₆H₈ClNO | 145.59 | 675148-77-3 | chemenu.com |

| 4-(Chloromethyl)-2,5-diphenyl-1,3-oxazole | C₁₆H₁₂ClNO | 269.73 | N/A | chemsynthesis.com |

| 2-Chloro-4-(chloromethyl)-1,3-oxazole | C₄H₃Cl₂NO | 151.98 | 767628-89-7 | |

| 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | C₁₂H₁₂ClNO | 221.68 | 137090-44-9 | |

| 4-(Chloromethyl)-2-(4-ethoxyphenyl)-1,3-oxazole | C₁₂H₁₂ClNO₂ | 237.68 | 1184380-08-2 | uni.lu |

| 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole | C₁₀H₇ClFNO | 211.62 | 16038260 | uni.lu |

| 2-Ethyl-4,5-dimethyl-1,3-oxazole | C₇H₁₁NO | 125.17 | 53833-30-0 | |

| 3-(Chloromethyl)-4-ethyl-1,2-oxazole | C₆H₈ClNO | 145.59 | 146050155 | uni.lu |

Mechanistic Investigations and Theoretical Studies on 4 Chloromethyl 2 Ethyl 1,3 Oxazole

Reaction Mechanism Elucidation for Synthetic Pathways and Derivatizations

The synthetic routes to 4-(chloromethyl)-2-ethyl-1,3-oxazole and its subsequent reactions are governed by the interplay of the electronic and steric properties of the oxazole (B20620) core and its substituents. Mechanistic studies, often drawing from analogous systems, provide a framework for understanding these transformations.

Analysis of Intermediates and Transition States

The formation of the 4-(chloromethyl)-1,3-oxazole scaffold can be achieved through various synthetic strategies, with the Robinson-Gabriel synthesis and its modifications being a common approach. This typically involves the cyclization and dehydration of an α-acylamino ketone. In the context of this compound, a key precursor would be an α-halo ketone which reacts with a primary amide. slideshare.net

One of the well-documented methods for preparing similar 4-chloromethyl-1,3-oxazoles involves the deoxygenation-chlorination of the corresponding 1,3-oxazole N-oxides using reagents like phosphorus oxychloride (POCl₃). A facile and highly regioselective process has been described for the formation of 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts. An explanation for the high regioselectivity has been presented, which contrasts with the outcomes for the corresponding free N-oxides. organic-chemistry.org The reaction likely proceeds through a transition state where the chlorinating agent is directed to the methyl group at the C4 position.

Derivatization of the chloromethyl group involves nucleophilic substitution reactions. For instance, 2-(halomethyl)-4,5-diphenyloxazoles are effective scaffolds for synthetic elaboration at the 2-position, and by analogy, the 4-chloromethyl group of the title compound is expected to be a reactive site for nucleophilic attack. nih.gov The transition state for these Sₙ2 reactions would involve the backside attack of the nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion. The stability of the transition state, and thus the reaction rate, would be influenced by the nature of the nucleophile and the solvent.

Kinetic and Thermodynamic Profiling of Key Reactions

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in publicly available literature, general principles of oxazole chemistry can provide insights. The cyclization step in oxazole synthesis is often the rate-determining step, and its kinetics are influenced by temperature, catalyst, and the nature of the substituents. For example, microwave-assisted synthesis of 2,4-disubstituted 1,3-oxazole analogues has been shown to improve yields and reduce reaction times compared to conventional reflux methods, indicating a kinetic advantage. researchgate.net

In the context of derivatization, the reaction of the chloromethyl group with nucleophiles is a thermodynamically favorable process due to the formation of a more stable product. The kinetics of these substitution reactions can be influenced by the nucleophilicity of the attacking species and the stability of the leaving group.

Computational Chemistry and Molecular Modeling Studies

Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the properties and reactivity of heterocyclic compounds like this compound. irjweb.com

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

DFT calculations can provide valuable information about the electronic structure of this compound. The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap are key descriptors of reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

For the oxazole ring, the C2 position is the most electron-deficient and susceptible to nucleophilic attack if unsubstituted. pharmaguideline.com However, in the title compound, the presence of the ethyl group at C2 and the chloromethyl group at C4 significantly alters the reactivity profile. The chloromethyl group provides a primary site for nucleophilic substitution. Molecular electrostatic potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic and nucleophilic sites.

Table 1: Calculated Reactivity Descriptors for a Model Oxazole System (Note: This is a representative table based on general DFT studies of oxazoles, not specific to this compound)

| Descriptor | Value | Implication |

|---|---|---|

| HOMO-LUMO Gap (eV) | ~6.9 | Indicates good kinetic stability nih.gov |

| Ionization Potential (eV) | ~8.5 | Energy required to remove an electron |

| Electron Affinity (eV) | ~1.6 | Energy released upon adding an electron |

| Electronegativity (χ) | ~5.05 | Measure of ability to attract electrons |

| Hardness (η) | ~3.45 | Resistance to change in electron distribution |

Conformational Analysis and Intermolecular Interactions

The conformation of this compound is influenced by the rotation around the single bonds, particularly the C-C bond connecting the chloromethyl group to the oxazole ring and the C-C bond of the ethyl group. Theoretical calculations can determine the preferred conformations and the energy barriers for rotation. nih.gov The polarity of the solvent can also influence the conformational preferences. nih.gov

Intermolecular interactions, such as hydrogen bonding (if suitable partners are present) and van der Waals forces, play a significant role in the condensed phase. Computational studies can model these interactions, providing insights into the packing of the molecules in a crystal lattice and their behavior in solution. For example, studies on oxazole-containing amino acids have shown that intramolecular hydrogen bonds can stabilize specific conformations. nih.govresearchgate.net

Reaction Pathway Simulations and Energy Landscape Mapping

Computational chemistry allows for the simulation of reaction pathways and the mapping of the potential energy surface for both the synthesis and derivatization of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy landscape can be constructed. nih.gov

For the synthesis, this would involve modeling the cyclization and dehydration steps, identifying the transition state structures, and calculating the activation energies. For derivatization reactions, such as the nucleophilic substitution at the chloromethyl group, the energy profile of the Sₙ2 reaction can be mapped out. These simulations can help in understanding the regioselectivity and stereoselectivity of reactions and in predicting the most favorable reaction conditions. For example, computational results on the reaction of 2-acyl-3-alkyl-2H-azirines to form oxazoles have supported a deprotonation-initiated mechanism involving a ketenimine intermediate under basic conditions. organic-chemistry.org

Structure-Reactivity Relationships

The reactivity of this compound is a complex interplay of the electronic properties inherent to the oxazole ring and the influence of its substituents. The chloromethyl group at the C4 position serves as the primary reactive site, functioning as an electrophile susceptible to nucleophilic substitution. The ethyl group at C2 and the aromatic character of the oxazole core significantly modulate the reactivity of this chloromethyl moiety.

Influence of the Ethyl Substituent and Oxazole Aromaticity on Chloromethyl Reactivity

The 1,3-oxazole ring is classified as an aromatic heterocycle, possessing a planar, five-membered ring with a sextet of π-electrons. numberanalytics.comtaylorandfrancis.com However, its aromaticity is considered to be relatively weak compared to other heterocycles like thiazole (B1198619) or imidazole, which imparts a more pronounced diene character. taylorandfrancis.comchemeurope.comwikipedia.org This reduced aromaticity is due to the competing electronegativity of the oxygen and nitrogen atoms, which results in an incomplete delocalization of the π-electrons. taylorandfrancis.com The oxazole ring's structure contains an oxygen atom similar to that in furan (B31954) and a nitrogen atom akin to that in pyridine (B92270). taylorandfrancis.com

The electronic nature of the oxazole ring directly influences the reactivity of its substituents. The hydrogen atoms on the oxazole ring exhibit an order of acidity of C2 > C5 > C4. taylorandfrancis.com The ring is susceptible to electrophilic attack, primarily at the C5 position, especially when an electron-donating group is present. chemeurope.comsemanticscholar.org Conversely, nucleophilic substitution is favored at the C2 position if a suitable leaving group is present. chemeurope.comsemanticscholar.org

The reactivity of the chloromethyl group is well-established, serving as a key site for synthetic modifications. For instance, in related structures, this group readily participates in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The stability of the intermediate carbocation or the transition state during these reactions is influenced by the electronic contributions of the entire substituted oxazole system.

Impact of Solvent and Catalysis on Reaction Outcomes

The choice of solvent and the use of catalysts are critical factors that dictate the outcome and efficiency of reactions involving this compound. These factors can influence reaction rates, regioselectivity, and can even enable pathways that are otherwise inaccessible.

Impact of Solvent

The solvent environment plays a significant role in reactions at the chloromethyl position, particularly in nucleophilic substitution reactions. The choice between polar protic, polar aprotic, and non-polar solvents can stabilize or destabilize reactants, intermediates, and transition states differently. For reactions of analogous chloromethyl oxazoles, a range of solvents has been employed. Aprotic solvents like dimethylformamide (DMF) have been shown to be effective for nucleophilic substitution reactions, suggesting they can solvate the cation and allow the nucleophile to remain highly reactive. researchgate.net Other solvents such as dichloromethane (B109758) and acetic acid have also been utilized, indicating the versatility of the substrate in different reaction media.

The following table summarizes the general influence of solvent type on nucleophilic substitution reactions at the chloromethyl group.

| Solvent Type | Example(s) | General Influence on Nucleophilic Substitution (S_N) |

| Polar Aprotic | Dimethylformamide (DMF), Dichloromethane | Generally favors S_N2 reactions. Stabilizes the transition state and solvates the cation, leaving the nucleophile highly reactive. researchgate.net |

| Polar Protic | Acetic Acid, Ethanol | Can participate in S_N1-type mechanisms by stabilizing the carbocation intermediate and solvating both the cation and the anion. May also act as a nucleophile (solvolysis). researchgate.net |

| Non-Polar | Benzene | Generally disfavors reactions involving charged species or polar transition states, leading to slower reaction rates. |

Impact of Catalysis

Catalysis is instrumental in expanding the synthetic utility of chloromethyl oxazoles. Different types of catalysts can direct the reaction towards specific products with high selectivity and yield.

Lewis Acid Catalysis: Lewis acids like iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) are often used in the synthesis of the oxazole ring itself or in subsequent electrophilic substitution reactions on the ring.

Transition-Metal Catalysis: Palladium and copper catalysts are pivotal for performing cross-coupling reactions. For example, the chloromethyl group on a related oxazole can undergo Suzuki-Miyaura coupling in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst to form new carbon-carbon bonds. Copper(I) chloride has also been used independently in Ullmann-type reactions to facilitate halogen exchange.

Base Catalysis: Bases can be used to promote elimination reactions or to deprotonate nucleophiles, thereby increasing their reactivity towards the chloromethyl group.

The table below outlines the role of various catalysts in reactions involving substituted oxazoles, which can be extrapolated to this compound.

| Catalyst Type | Catalyst Example(s) | Reaction Type | Reference |

| Lewis Acid | FeCl₃, ZnCl₂ | Electrophilic Substitution, Cyclization | |

| Palladium | Pd(PPh₃)₄ | Suzuki-Miyaura Cross-Coupling | |

| Copper | CuI, CuCl | Ullmann-type Halogen Exchange, Co-catalyst in Cross-Coupling | |

| Base | KOH, Sodium Acetate | Aldol Reactions, Synthesis of Oxazolone | semanticscholar.orgnih.gov |

Advanced Analytical and Characterization Methodologies in Research on the Compound

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic methods are indispensable tools for the separation and purification of "4-(Chloromethyl)-2-ethyl-1,3-oxazole" from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like many oxazole (B20620) derivatives. In the context of "this compound," HPLC is crucial for determining the purity of the final product and for separating it from starting materials, byproducts, and any resulting isomers. For instance, in the study of chiral 1,2-oxazole derivatives, chiral HPLC analysis has been effectively used to separate and identify different rotational conformers, demonstrating the resolving power of this technique for structurally similar compounds. nih.gov

A typical HPLC setup for the analysis of oxazole compounds would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. The detection is commonly performed using a UV detector, as the oxazole ring and any aromatic substituents exhibit strong UV absorbance. nih.gov The retention time and peak purity can be used to confirm the identity and assess the homogeneity of the "this compound" sample.

Table 1: Illustrative HPLC Parameters for Oxazole Derivative Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

For the analysis of volatile starting materials, byproducts, or certain thermally stable derivatives of "this compound," Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. It combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry to identify different components in a sample. The NIST WebBook provides gas chromatography data for the related compound "4-ethyl-2,5-dimethyl-oxazole," indicating the applicability of this method for the analysis of substituted ethyl-oxazoles. nist.gov In research involving similar heterocyclic structures, GC-MS data is often provided as part of the supplementary information to support the characterization of synthesized compounds. nih.gov

In a typical GC-MS analysis, the sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries or by analyzing the fragmentation pattern.

Spectroscopic Techniques for Structural Elucidation of Derivatized Products and Reaction Monitoring

Spectroscopic methods are vital for the detailed structural elucidation of "this compound" and its derivatives, as well as for real-time monitoring of its synthesis.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, solid-state NMR, in situ NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. For "this compound," 1H and 13C NMR provide fundamental information about the molecular skeleton. researchgate.netrsc.orgresearchgate.netekb.eg

Advanced NMR techniques offer deeper insights:

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons. youtube.com For example, a COSY spectrum would show correlations between the protons of the ethyl group and the methylene (B1212753) protons of the chloromethyl group with adjacent protons, while an HSQC spectrum would link each proton signal to its directly attached carbon atom. This is invaluable for unambiguously assigning all signals in the molecule. youtube.comelsevier.com

in situ NMR: This technique allows for the real-time monitoring of chemical reactions. researchgate.net In the synthesis of oxazoles and related heterocycles, in situ NMR can be used to observe the formation of intermediates and the final product directly in the reaction mixture, providing crucial mechanistic and kinetic data. researchgate.netmagritek.com For the synthesis of "this compound," in situ NMR could track the consumption of precursors and the appearance of the characteristic signals of the product.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data.)

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| Ethyl-CH2 | ~2.8 (q) | ~25 |

| Ethyl-CH3 | ~1.3 (t) | ~12 |

| Oxazole-H5 | ~7.5 (s) | ~125 |

| Chloromethyl-CH2 | ~4.6 (s) | ~38 |

| Oxazole-C2 | - | ~165 |

| Oxazole-C4 | - | ~140 |

| Oxazole-C5 | - | ~125 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For "this compound," these techniques can confirm the presence of key structural features. The IR spectra of related oxazole compounds show characteristic absorptions for C=N, C=C, and C-O-C stretching vibrations within the oxazole ring. rsc.orgvensel.org

IR Spectroscopy: An IR spectrum of the target compound would be expected to show characteristic peaks for the C-H stretching of the ethyl and chloromethyl groups, the C=N and C=C stretching of the oxazole ring, and the C-Cl stretching. The study of various oxazole derivatives has provided a basis for assigning these vibrational modes. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The C=C and C=N bonds of the oxazole ring would likely produce strong Raman signals. Experimental IR and Raman spectra have been successfully used to characterize similar molecules, such as ethyl (S)-(-)-4-chloro-3-hydroxybutyrate. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch (alkyl) | 2850-3000 |

| C=N stretch (oxazole) | 1600-1650 |

| C=C stretch (oxazole) | 1500-1580 |

| C-O-C stretch (oxazole) | 1050-1150 |

| C-Cl stretch | 600-800 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental formula. For "this compound," HRMS would provide a measured mass that can be compared to the calculated theoretical mass. This is a critical step in confirming the identity of a newly synthesized compound. The literature contains numerous examples where HRMS has been used to confirm the elemental composition of various oxazole derivatives. nih.govrsc.orgresearchgate.net The monoisotopic mass of the related isomer, 4-(chloromethyl)-3-ethyl-1,2-oxazole, is reported as 145.02943 Da, and a similar precise mass would be expected for the target compound. uni.lu This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the absolute configuration and detailed solid-state structure of crystalline compounds. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous three-dimensional representation of the molecule. For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction offers unparalleled insight into their molecular architecture.

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms within the crystal lattice dictates how the X-rays are scattered, and from this pattern, a detailed electron density map can be constructed, revealing the exact position of each atom. This is particularly crucial for determining the absolute stereochemistry of chiral centers, which can be established with confidence, often using the Flack parameter for non-centrosymmetric space groups.

In studies of related heterocyclic systems, such as novel oxazole and thiazole-containing di- and tripeptide mimetics, X-ray crystallography has been instrumental. rsc.orgresearchgate.net For instance, the crystal structures of Boc-protected derivatives of these peptide mimetics have been determined, providing valuable data on their conformational properties. rsc.orgresearchgate.net Although specific crystallographic data for derivatives of this compound are not widely published, the principles and applications of the technique are directly transferable.

A hypothetical example of crystallographic data that could be obtained for a derivative is presented in the table below. Such data provides the fundamental parameters for understanding the molecule's solid-state conformation and intermolecular interactions.

Table 1: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂ClNO₂ |

| Formula Weight | 217.66 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.876(2) |

| α (°) | 90 |

| β (°) | 105.34(3) |

| γ (°) | 90 |

| Volume (ų) | 985.4(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.465 |

| R-factor (%) | 4.2 |

This table is a hypothetical representation to illustrate the type of data generated from an X-ray crystallographic analysis.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination (if applicable to chiral derivatives)

When a derivative of this compound is chiral, determining its enantiomeric purity is of paramount importance, particularly in fields like medicinal chemistry where enantiomers can have vastly different biological activities. numberanalytics.comwikipedia.org Enantiomeric excess (ee) is a measure of this purity and reflects the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org Chiral chromatography is a primary technique for separating enantiomers and quantifying their relative amounts.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. It employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. A variety of CSPs are available, including those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, and macrocyclic glycopeptides. nih.govscilit.com

Research on other chiral azole compounds has demonstrated the effectiveness of different chiral separation strategies. nih.govscilit.comresearchgate.net For instance, studies have shown successful enantiomeric separation of new chiral oxazole and thiazole (B1198619) compounds using various CSPs and mobile phase modes, such as normal phase, reversed phase, and polar organic mode. nih.govscilit.comresearchgate.net The resolution (Rs) between the peaks of the two enantiomers is a critical parameter, with a value greater than 1.5 indicating baseline separation.

The selection of the appropriate CSP and mobile phase is crucial for achieving good separation. The table below illustrates hypothetical results from screening different chiral columns for the separation of a chiral derivative of this compound.

Table 2: Hypothetical Chiral HPLC Screening Results for a Chiral Oxazole Derivative

| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) |

|---|---|---|

| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.2 |

| Chiralpak AD-H | Hexane/Isopropanol (80:20) | 2.1 |

| Lux Cellulose-1 | Hexane/Ethanol (95:5) | 1.8 |

| TeicoShell | Methanol/Water + 0.1% Acetic Acid (60:40) | 0.9 |

This table is a hypothetical representation to illustrate the outcomes of a chiral HPLC method development screen.

In addition to chromatographic methods, spectroscopic techniques can also be employed for determining enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be used to create diastereomeric environments for the enantiomers, resulting in distinguishable signals in the NMR spectrum. nih.govnih.gov Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can be used in conjunction with quantum chemical calculations to determine the absolute configuration of chiral molecules in solution. nih.govresearchgate.net

Future Research Directions and Emerging Trends in the Chemistry of 4 Chloromethyl 2 Ethyl 1,3 Oxazole

Development of Novel and Highly Selective Catalytic Transformations

The future of synthesizing derivatives from 4-(Chloromethyl)-2-ethyl-1,3-oxazole lies in the development of advanced catalytic systems that offer high selectivity and efficiency. The chloromethyl group is a prime site for nucleophilic substitution, and future work will likely focus on expanding the range of carbon-carbon and carbon-heteroatom bonds that can be formed at this position using transition metal catalysis.

Research efforts may draw inspiration from palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which have been successfully applied to other functionalized oxazoles. researchgate.net These methods could be adapted to selectively couple aryl, vinyl, or alkyl groups at the C4-methyl position by transforming the chloro-substituent into a more suitable coupling partner, like an organoboron or organotin species. Vanadium complexes bearing oxazole-based ligands have also been shown to be active catalysts for polymerization, suggesting that this compound could serve as a ligand precursor for creating novel catalysts. mdpi.com

Table 1: Potential Catalytic Transformations for this compound

| Catalytic System | Target Reaction Type | Potential Coupling Partner | Resulting Structure |

|---|---|---|---|

| Palladium(0)/Phosphine (B1218219) Ligand | Suzuki Coupling | Arylboronic Acid | 4-(Arylmethyl)-2-ethyl-1,3-oxazole |

| Palladium(0)/Phosphine Ligand | Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | 4-(Arylmethyl)-2-ethyl-1,3-oxazole |

| Copper(I) Iodide | Sonogashira Coupling | Terminal Alkyne | 4-(Alkynylmethyl)-2-ethyl-1,3-oxazole |

| Nickel(II)/Ligand | Kumada Coupling | Grignard Reagent (e.g., Alkyl-MgBr) | 4-(Alkylmethyl)-2-ethyl-1,3-oxazole |

| Iridium or Ruthenium Photoredox Catalyst | Radical Alkylation/Arylation | Carboxylic Acid or Aryl Silane | 4-(Alkyl/Aryl-methyl)-2-ethyl-1,3-oxazole |

Exploration of Bio-orthogonal Reactions and Bioconjugation Applications

Bio-orthogonal chemistry, which involves reactions that can proceed in living systems without interfering with native biochemical processes, represents a significant frontier. escholarship.org The electrophilic chloromethyl group on this compound makes it a candidate for direct alkylation of nucleophilic residues like cysteine in proteins. However, achieving high selectivity remains a challenge.

A more promising future direction involves the synthetic modification of the chloromethyl group to install a more conventional bio-orthogonal handle. For instance, substitution of the chloride with an azide (B81097) would produce a derivative capable of participating in two powerful bio-orthogonal ligations:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Reaction with a strained cyclooctyne (B158145) to form a stable triazole linkage without the need for a cytotoxic copper catalyst. escholarship.org

Staudinger Ligation: Reaction with a triphenylphosphine (B44618) derivative to form an amide bond. escholarship.org

These strategies would enable the use of this compound derivatives as chemical reporters to label and track biomolecules in real-time within a cellular environment.

Table 2: Potential Bio-orthogonal Ligation Strategies for Derivatives of this compound

| Initial Derivative | Reaction Partner | Ligation Chemistry | Key Advantage |

|---|---|---|---|

| 4-(Azidomethyl)-2-ethyl-1,3-oxazole | Cyclooctyne-modified protein | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, fast kinetics, highly selective. escholarship.orgfriscourtlab.com |

| 4-(Azidomethyl)-2-ethyl-1,3-oxazole | Phosphine-modified protein | Staudinger Ligation | Forms a native-like amide bond. escholarship.org |

| 4-(Alkynylmethyl)-2-ethyl-1,3-oxazole | Azide-modified protein | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and reliability ("click chemistry"). |

| 4-(Tetrazinylmethyl)-2-ethyl-1,3-oxazole | Trans-cyclooctene-modified protein | Inverse Electron-Demand Diels-Alder (IEDDA) | Extremely fast reaction kinetics. escholarship.org |

Integration into Automated Synthesis and Flow Chemistry Platforms

The shift from traditional batch synthesis to automated continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. researchgate.netbeilstein-journals.org Future research will likely focus on adapting the synthesis of this compound and its derivatives to these platforms.

A flow synthesis setup could involve pumping the necessary precursors, such as an appropriate amide and a cyclizing agent, through a heated microreactor or a packed-bed reactor containing a solid-supported catalyst or reagent. beilstein-journals.orgdurham.ac.uk This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity while minimizing reaction time from hours to minutes. beilstein-journals.orgdurham.ac.uk Furthermore, in-line purification modules, such as liquid-liquid extractors or chromatography columns, can be integrated to create a fully automated "synthesis-to-pure-product" system. beilstein-journals.org

Table 3: Comparison of Batch vs. Potential Flow Synthesis for Oxazole (B20620) Derivatives

| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes. beilstein-journals.org |

| Heat & Mass Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio. |

| Scalability | Difficult, requires re-optimization | Straightforward by running the system for a longer time ("scaling out"). |

| Safety | Higher risk with hazardous reagents/intermediates | Improved safety due to small reaction volumes and containment. beilstein-journals.org |

| Purification | Separate, manual workup steps | Can be integrated in-line for automated purification. beilstein-journals.org |

Design and Synthesis of Photoactivatable or Light-Responsive Derivatives

Photoactivatable compounds, which can be turned "on" with light, provide unparalleled spatiotemporal control over biological processes or chemical reactions. A key future direction is the design of light-responsive derivatives of this compound. This could be achieved by incorporating a "photocage"—a photolabile protecting group—at a strategic position.

For example, the chloromethyl group could be replaced by a nitrobenzyl-caged thiol. Upon irradiation with UV light, the cage would cleave, revealing a reactive thiol group capable of participating in subsequent reactions. Another approach is to create derivatives that can undergo photo-click reactions. escholarship.org This involves designing an oxazole derivative containing a group like a tetrazole, which upon photoirradiation, generates a highly reactive nitrile imine intermediate that can rapidly and selectively react with an alkene partner. escholarship.org Such molecules would be invaluable tools for advanced cell biology studies and the development of light-activated materials.

Theoretical Predictions for Undiscovered Reactivity and Novel Material Applications

Computational chemistry offers powerful tools to predict the behavior of molecules before they are ever synthesized in a lab. Future research will increasingly leverage theoretical methods to explore the untapped potential of this compound.

Using Density Functional Theory (DFT), researchers can calculate molecular properties such as orbital energies (HOMO/LUMO) and electrostatic potential maps. researchgate.netmdpi.com This data can predict the most likely sites for electrophilic or nucleophilic attack, rationalize observed reactivity, and guide the design of new, undiscovered reactions. researchgate.net For material science applications, computational models can predict the electronic and photophysical properties of polymers or organic frameworks incorporating the this compound unit, accelerating the discovery of novel materials for electronics or photonics.

Table 4: Theoretical and Computational Methods and Their Potential Applications

| Computational Method | Predicted Property | Application |

|---|---|---|

| Density Functional Theory (DFT) | Electron density, orbital energies, reaction barriers | Predicting reaction sites and mechanisms. researchgate.netmdpi.com |

| Molecular Electrostatic Potential (MESP) | Charge distribution, nucleophilic/electrophilic regions | Understanding intermolecular interactions and reactivity. mdpi.com |

| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption/emission spectra | Designing photoresponsive materials and fluorescent probes. |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, binding free energy | Predicting interactions with biological targets like enzymes. |

Chemoinformatics and Data-Driven Approaches for Predicting Compound Reactivity

The integration of chemoinformatics and machine learning is set to revolutionize chemical synthesis. By analyzing large datasets of known chemical reactions, algorithms can learn to predict the outcome of new, untested reactions. Future work could involve developing models specifically trained on heterocyclic chemistry to predict the reactivity of this compound.